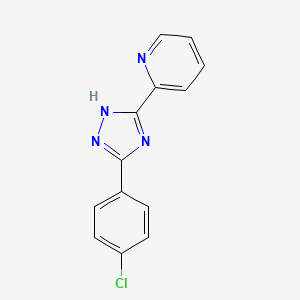

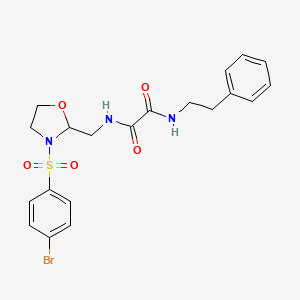

2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, a synthetic method using pyridine substrates has been reported to be an efficient tool for the synthesis of 2-pyridone .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) . Single crystal X-ray diffraction can also be used to determine the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, depending on the specific conditions and reagents used . For example, 2-pyridone compounds can be produced using palladium catalyst under microwave irradiation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be calculated based on the molecular formula .

Applications De Recherche Scientifique

Antioxidant and Antiradical Activities

A study by Bekircan et al. (2008) focused on the synthesis and characterization of new triazole derivatives, including those similar to "2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine". These compounds were evaluated for their antioxidant and antiradical activities. The synthesis involved reacting 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction to produce various derivatives. The compounds demonstrated significant antioxidant properties, suggesting their potential utility in developing therapies for diseases caused by oxidative stress (Bekircan et al., 2008).

Photophysical and Electrochemical Properties

Another application area is in the development of luminescent and electroactive materials. For instance, research by Anderson et al. (2013) on rhenium(I) complexes with pyridyl-1,2,3-triazole ligands, which are structurally related to the compound , revealed their potential in photophysical applications. These complexes exhibit intense absorptions in the UV region and have been studied using UV–vis, Raman, and emission spectroscopy, alongside cyclic voltammetry techniques. Their unique electronic properties make them candidates for use in optoelectronic devices and sensors (Anderson et al., 2013).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) explored the synthesis of new heterocyclic compounds, including derivatives of "this compound", for their potential anticancer and antimicrobial activities. These compounds were tested against various cancer cell lines and pathogenic strains, showing promising results. This indicates the potential of such derivatives in developing new therapeutic agents against cancer and microbial infections (Katariya et al., 2021).

Orientations Futures

The future directions for “2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and material science . Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action of this compound.

Mécanisme D'action

Target of Action

Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is suggested that similar compounds interact with their targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered metabolic pathways and drug interactions. Additionally, this compound binds to specific receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states. Additionally, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors and modulating their activity. These interactions lead to changes in the expression of target genes, affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing their activity and altering metabolic flux. This compound can also affect metabolite levels, leading to changes in cellular metabolism. For instance, it has been shown to modulate the levels of reactive oxygen species (ROS), impacting cellular redox states .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it affects mitochondrial function and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular functions .

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPHTMCMNTYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)

![11-Prop-2-ynyl-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B2558379.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)

![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)

![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2558396.png)